molecular formula C19H25N5O2S B2875470 4-amino-N3-ethyl-N5-(4-(piperidin-1-yl)benzyl)isothiazole-3,5-dicarboxamide CAS No. 1251618-27-5

4-amino-N3-ethyl-N5-(4-(piperidin-1-yl)benzyl)isothiazole-3,5-dicarboxamide

Cat. No.: B2875470
CAS No.: 1251618-27-5
M. Wt: 387.5
InChI Key: UVJWZTQSYOGUMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-N3-ethyl-N5-(4-(piperidin-1-yl)benzyl)isothiazole-3,5-dicarboxamide is a useful research compound. Its molecular formula is C19H25N5O2S and its molecular weight is 387.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Pharmacokinetics

The metabolism and pharmacokinetics of related compounds provide insights into how drugs are processed in the body, affecting their efficacy and safety. For instance, studies on compounds like SB-649868, which shares structural similarities, have revealed extensive metabolism with principal elimination via feces, highlighting the importance of understanding metabolic pathways for drug development (Renzulli et al., 2011).

Repellent Efficacy

Research into piperidine compounds has demonstrated their potential as effective repellents against various arthropods, suggesting possible applications of structurally similar compounds in public health for vector control and disease prevention (Debboun et al., 2000).

Diagnostic Imaging

Compounds with piperidine structures have been explored for their ability to bind selectively to receptors, such as sigma receptors in breast cancer imaging, offering a non-invasive method to assess tumor proliferation and aiding in the diagnosis and treatment planning of cancer (Caveliers et al., 2002).

Neuropharmacology

The neuropharmacological effects of piperidine-based compounds, such as their role in dopamine receptor agonism, have implications for the treatment of neurological disorders like Parkinson's disease, demonstrating the therapeutic potential of targeting specific receptor subtypes (Piercey et al., 1996).

Anticoagulant Therapy

Piperidine derivatives have been studied for their anticoagulant properties, with compounds like MD 805 showing promise in reducing platelet activation during hemodialysis, indicating potential applications in the management of thrombotic disorders (Matsuo et al., 1986).

Mechanism of Action

Target of Action

The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It is frequently deregulated in cancer, making it an attractive target for antitumor agents .

Mode of Action

The compound acts as an ATP-competitive inhibitor of PKB . It has been optimized to provide nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This promotes activation of PKB by phosphorylation on Ser473 and Thr308 . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

Although active in cellular assays, compounds containing 4-amino-4-benzylpiperidines undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .

Result of Action

Representative compounds modulate biomarkers of signaling through PKB in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .

Properties

IUPAC Name

4-amino-3-N-ethyl-5-N-[(4-piperidin-1-ylphenyl)methyl]-1,2-thiazole-3,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2S/c1-2-21-18(25)16-15(20)17(27-23-16)19(26)22-12-13-6-8-14(9-7-13)24-10-4-3-5-11-24/h6-9H,2-5,10-12,20H2,1H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVJWZTQSYOGUMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=NSC(=C1N)C(=O)NCC2=CC=C(C=C2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.